(2,2-Dimethylcyclobutyl)methanol
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Overview
Description
(2,2-Dimethylcyclobutyl)methanol is an organic compound with the molecular formula C7H14O It is characterized by a cyclobutane ring substituted with two methyl groups at the 2-position and a methanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethylcyclobutanone with a reducing agent such as sodium borohydride (NaBH4) to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: SOCl2, PBr3 (phosphorus tribromide), or other halogenating agents.
Major Products Formed:
Oxidation: 2,2-Dimethylcyclobutanone or 2,2-Dimethylcyclobutanecarboxylic acid.
Reduction: 2,2-Dimethylcyclobutane.
Substitution: 2,2-Dimethylcyclobutyl chloride or bromide.
Scientific Research Applications
(2,2-Dimethylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (2,2-Dimethylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclobutanol: Similar structure but lacks the methyl groups at the 2-position.
2,2-Dimethylcyclobutanone: The oxidized form of (2,2-Dimethylcyclobutyl)methanol.
2,2-Dimethylcyclobutane: The fully reduced form of the compound.
Uniqueness: this compound is unique due to the presence of both the cyclobutane ring and the methanol group, which confer distinct chemical and physical properties. The methyl groups at the 2-position enhance its steric hindrance and influence its reactivity compared to similar compounds .
Properties
IUPAC Name |
(2,2-dimethylcyclobutyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFEANSQQUNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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